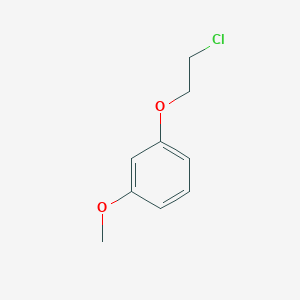

1-(2-Chloroethoxy)-3-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2-Chloroethoxy)-3-methoxybenzene is a chloro- and methoxy-substituted benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar chloro- and methoxy-substituted benzene derivatives, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 1-(2-Chloroethoxy)-3-methoxybenzene.

Synthesis Analysis

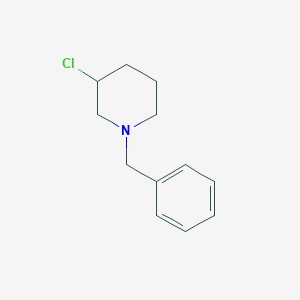

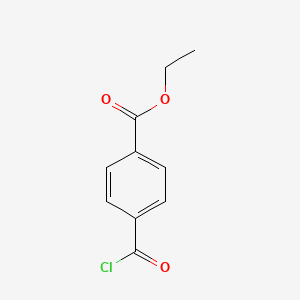

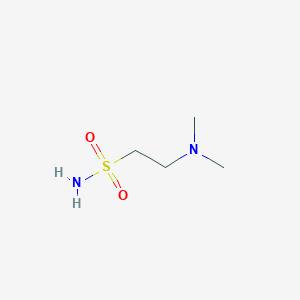

The synthesis of chloro- and methoxy-substituted benzene derivatives can involve various methods, including catalytic processes and reactions with peroxides. For example, iodobenzene-catalyzed cyclization is used to synthesize 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid, yielding moderate to good yields . This suggests that catalytic methods could potentially be applied to the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene, using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of chloro- and methoxy-substituted benzene derivatives is characterized by the orientation of the substituents on the benzene ring. For instance, in the case of 1,2-dimethoxybenzene, the methoxy groups are trans and twisted out of the plane . This information can be extrapolated to suggest that in 1-(2-Chloroethoxy)-3-methoxybenzene, the methoxy group may also exhibit a twisted conformation relative to the benzene ring plane.

Chemical Reactions Analysis

Chloro- and methoxy-substituted benzene derivatives can participate in various chemical reactions. The formation of cation radicals, as seen in the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, indicates that such compounds can undergo redox reactions . Additionally, the reactivity of chloro-methoxy-carbene formed from diazirine suggests that 1-(2-Chloroethoxy)-3-methoxybenzene could also be reactive towards electron-poor alkenes and alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and methoxy-substituted benzene derivatives can be influenced by their molecular structure. For example, the orientation of methoxy groups affects the crystal packing and can participate in conjugation with the aromatic system . The photoluminescent properties of certain methoxy-substituted benzene derivatives, as seen in 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, suggest that 1-(2-Chloroethoxy)-3-methoxybenzene may also exhibit interesting optical properties .

Scientific Research Applications

- Organic Chemistry and Synthetic Chemistry

- This compound is synthesized via the Vilsmeier-Haack reaction . The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

- The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds, such as pyrroles, imidazoles, pyrazoles, etc .

- It has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo [3,4- b ]pyridines, pyrazolo [1,5- a ]-, and pyrazolo [3,4- d ]pyrimidines through the Vilsmeier-Haack reaction .

- The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells , organic light-emitting diodes , and natural products .

- Compounds containing a 2-chloroethoxy chain are of particular interest, as they can be readily modified through a nucleophilic substitution reaction with various amines to furnish aminoalkoxy-functionalized potential anti-cancer, neuroprotective, or biological imaging agents .

Safety And Hazards

properties

IUPAC Name |

1-(2-chloroethoxy)-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZITZAORZBGNDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486090 |

Source

|

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethoxy)-3-methoxybenzene | |

CAS RN |

102877-31-6 |

Source

|

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)